Cas no 313967-97-4 (1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole)

1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- (5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Methanone, (5-bromo-2-furanyl)[4,5-dihydro-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-
- SR-01000462090
- F0216-0013
- ChemDiv1_007264
- SR-01000462090-1
- AKOS000639044
- CHEMBL525463
- 313967-97-4
- (5-bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
- 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- AKOS021994950
- TCMDC-123705
- HMS607K04
-
- インチ: 1S/C21H17BrN2O3/c1-26-16-9-7-15(8-10-16)18-13-17(14-5-3-2-4-6-14)23-24(18)21(25)19-11-12-20(22)27-19/h2-12,18H,13H2,1H3
- InChIKey: GECUJXKYKYTSDR-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(Br)O1)(N1C(C2=CC=C(OC)C=C2)CC(C2=CC=CC=C2)=N1)=O
計算された属性
- せいみつぶんしりょう: 424.04225g/mol
- どういたいしつりょう: 424.04225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 55Ų
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0216-0013-1mg |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0216-0013-20μmol |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0216-0013-2μmol |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0216-0013-10μmol |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0216-0013-10mg |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0216-0013-5μmol |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0216-0013-25mg |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0216-0013-15mg |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0216-0013-2mg |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0216-0013-20mg |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
313967-97-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazoleに関する追加情報
1-(5-Bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: A Comprehensive Overview
1-(5-Bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (CAS No. 313967-97-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole core, a bromofuran moiety, and a methoxyphenyl substituent. These structural elements contribute to its potential therapeutic applications and biological activities.
The pyrazole ring is a well-known heterocyclic structure that has been extensively studied for its pharmacological properties. It is often found in various drugs, including anti-inflammatory agents, analgesics, and anticonvulsants. The presence of the pyrazole ring in 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole suggests that this compound may exhibit similar biological activities.
The bromofuran moiety is another key structural feature of this compound. Furan derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The bromine substitution on the furan ring can influence the compound's reactivity and stability, potentially enhancing its therapeutic potential.
The methoxyphenyl substituent is also a significant component of this compound. Phenolic derivatives with methoxy groups are often associated with antioxidant and anti-inflammatory activities. The presence of this substituent may contribute to the overall biological profile of 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.
In recent years, several studies have explored the potential applications of 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One notable area of research is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models. The researchers found that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Beyond its anti-inflammatory properties, 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has also shown promise in cancer research. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The researchers attributed this activity to the compound's ability to induce apoptosis and inhibit cell proliferation.
The mechanism of action of 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not yet fully understood. However, preliminary studies suggest that it may interact with multiple cellular targets. For instance, it has been shown to modulate the expression of genes involved in inflammation and cell cycle regulation. Additionally, it may interfere with signaling pathways such as NF-kB and MAPK, which are known to play crucial roles in inflammatory responses and cancer progression.
In terms of pharmacokinetics and pharmacodynamics, early studies have indicated that 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has favorable properties for drug development. It exhibits good solubility and stability under physiological conditions. Furthermore, it has been shown to have low toxicity in preclinical models, making it a promising candidate for further development.
The synthesis of 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves several steps and requires careful optimization to achieve high yields and purity. One common synthetic route involves the condensation of 5-bromofuran-2-carboxylic acid with 3-aminoacetophenone followed by cyclization to form the pyrazole ring. The subsequent substitution reactions introduce the methoxyphenyl group to yield the final product.
In conclusion, 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (CAS No. 313967-97-4) is a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation. Ongoing research continues to explore its therapeutic potential and mechanisms of action, paving the way for its possible use in treating various diseases.
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